cis-Dichlorobis(diethylsulfide)platinum(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis in Organic Synthesis

Specific Scientific Field

Organic chemistry and catalysis.

Summary

Cis-Dichlorobis(diethylsulfide)platinum(II): serves as a catalyst in various organic synthesis reactions. Its ability to activate and facilitate specific chemical transformations makes it valuable in laboratory and industrial settings.

Results

- The catalytic activity of cis-Dichlorobis(diethylsulfide)platinum(II) leads to efficient methane oxidation, yielding methyl bisulfate. Quantitative data on reaction rates, selectivity, and product yields are available in the literature .

- Researchers have successfully prepared cyclometalated complexes using cis-Dichlorobis(diethylsulfide)platinum(II) as a starting material. These complexes exhibit interesting photophysical properties and have potential applications in optoelectronics and sensing .

Methane Oxidation:

Cyclometalated Complexes:

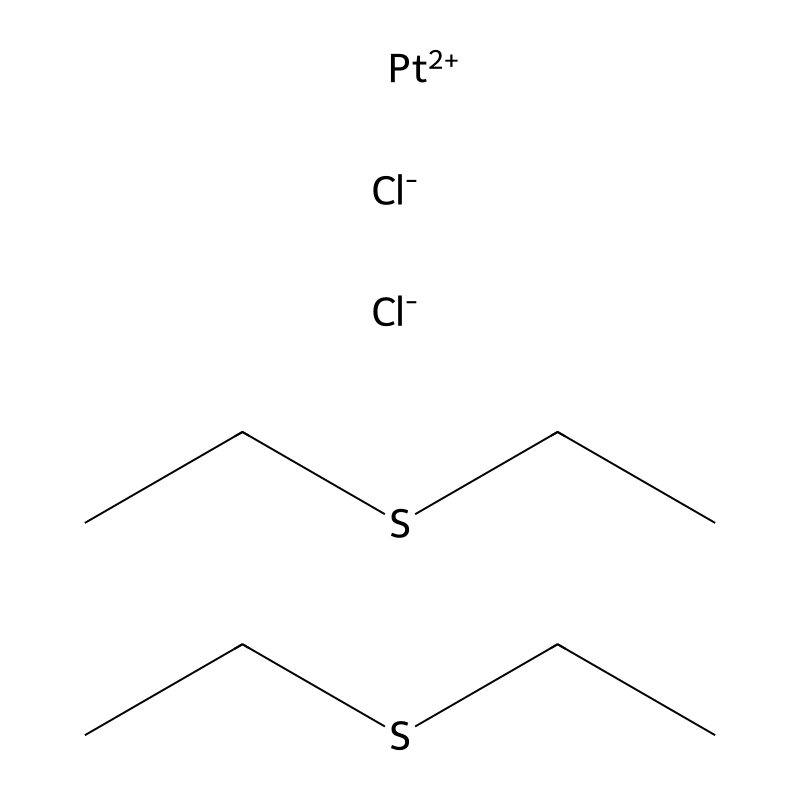

Cis-Dichlorobis(diethylsulfide)platinum(II) is an organometallic compound with the chemical formula . It features a platinum center coordinated to two chloride ions and two diethyl sulfide ligands. This compound is notable for its unique cis configuration, which influences its chemical properties and reactivity. The platinum atom in this compound exhibits a +2 oxidation state, characteristic of many platinum complexes used in various chemical applications.

The compound is typically synthesized as a crystalline solid and is soluble in organic solvents. Its molecular structure can be represented as follows:

- Platinum (Pt): Central metal atom.

- Chlorides (Cl): Two chloride ions acting as ligands.

- Diethyl sulfide (CHS): Two diethyl sulfide molecules acting as bidentate ligands.

- Ligand Exchange Reactions: The chloride ions can be substituted by other nucleophiles, such as amines or phosphines, leading to the formation of new platinum complexes.

- Hydrosilylation Reactions: This compound acts as a catalyst in hydrosilylation processes, where it facilitates the addition of silanes to alkenes or alkynes, forming siloxanes. This reaction is significant in organic synthesis for producing silicone materials .

- Reduction Reactions: Under certain conditions, cis-Dichlorobis(diethylsulfide)platinum(II) can be reduced to lower oxidation states, which may alter its reactivity profile and potential applications.

The synthesis of cis-Dichlorobis(diethylsulfide)platinum(II) typically involves the following steps:

- Preparation of Platinum(II) Chloride: Platinum(II) chloride can be reacted with diethyl sulfide in an appropriate solvent.

- Reaction Conditions: The reaction usually requires heat and may be conducted under an inert atmosphere to prevent oxidation or hydrolysis.

- Purification: After synthesis, the product can be purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Cis-Dichlorobis(diethylsulfide)platinum(II) has several applications across different fields:

- Catalysis: It serves as a catalyst for various organic reactions, particularly hydrosilylation, which is essential in silicone production and organic synthesis .

- Research: The compound is used in academic and industrial research settings to study platinum coordination chemistry and its reactivity.

- Potential Anticancer Agent: Although further research is needed, its structural similarities to other platinum-based drugs suggest potential use in cancer therapy.

Interaction studies involving cis-Dichlorobis(diethylsulfide)platinum(II) focus on how this compound interacts with biological molecules such as DNA and proteins. Preliminary studies indicate that it may bind to DNA similarly to other platinum compounds, leading to cross-linking that inhibits DNA replication and transcription . Understanding these interactions is crucial for assessing its potential therapeutic efficacy and safety profile.

Cis-Dichlorobis(diethylsulfide)platinum(II) shares similarities with several other platinum-based compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| Cisplatin | Pt(NH)(Cl) | Widely used anticancer drug; strong DNA binding |

| Carboplatin | Pt(OOCCH)(Cl) | Less toxic than cisplatin; similar mechanism |

| Cis-Dichlorobis(dimethyl sulfoxide)platinum(II) | Pt(DMSO)(Cl) | Uses dimethyl sulfoxide as ligand; different reactivity |

| Cis-Dichlorobis(diphenylphosphine)platinum(II) | Pt(PPh)(Cl) | Phosphine ligands; different catalytic properties |

Cis-Dichlorobis(diethylsulfide)platinum(II)'s unique combination of diethyl sulfide ligands and its specific cis configuration contribute to distinct catalytic properties and potential biological activities compared to these similar compounds.

Traditional Synthetic Routes

The classical synthesis of cis-Dichlorobis(diethylsulfide)platinum(II) typically begins with platinum(II) precursors, most commonly potassium tetrachloroplatinate(II). The general approach involves the reaction of K₂[PtCl₄] with diethyl sulfide (SEt₂) in appropriate solvents under controlled conditions. This method parallels the preparation of analogous compounds such as cis-Dichlorobis(dimethyl sulfoxide)platinum(II).

A standard synthetic procedure involves:

- Dissolving K₂[PtCl₄] in water, typically in an ice-bath

- Adding diethyl sulfide in slight excess (typically 2-2.5 equivalents)

- Stirring the reaction mixture for several hours (16-24h)

- Filtering and washing the resulting precipitate

- Recrystallization from suitable solvents such as acetone or dichloromethane

The reaction proceeds via ligand substitution, where the diethyl sulfide ligands displace chloride ions from the platinum coordination sphere:

K₂[PtCl₄] + 2(C₂H₅)₂S → cis-[PtCl₂(SEt₂)₂] + 2KCl

This synthetic route generally yields the cis isomer preferentially, although some trans product may also form depending on reaction conditions.

Novel Organometallic Approaches

Recent advancements in organometallic chemistry have led to alternative synthetic routes for preparing cis-Dichlorobis(diethylsulfide)platinum(II):

Transmetalation Reactions:

Research has demonstrated that cis-[PtCl₂(SEt₂)₂] can serve as a valuable starting material for synthesizing more complex platinum compounds through transmetalation reactions. For instance, reactions with aryl lithium reagents such as ortho-tolyl-lithium yield bis(aryl)platinum(II) complexes:

cis-[PtCl₂(SEt₂)₂] + 2 Li(2-MeC₆H₄) → [Pt(2-MeC₆H₄)₂(SEt₂)₂] + 2 LiCl

These reactions have been demonstrated to proceed through well-defined pathways, often resulting in interesting structural arrangements. In some cases, the products form dimeric structures with bridging diethyl sulfide ligands, while in others, monomeric species with trans configuration are observed.

Ligand Exchange Methods:

Newer approaches involve ligand exchange reactions starting from other platinum complexes:

- From platinum(II) chloride with direct addition of diethyl sulfide

- Through displacement of more labile ligands such as benzonitrile or acetonitrile from precursor complexes

- Via bridge-splitting reactions of dimeric platinum complexes

Purification and Isolation Techniques

The purification of cis-Dichlorobis(diethylsulfide)platinum(II) presents several challenges due to potential formation of isomeric mixtures and related platinum complexes. Several techniques have been developed to ensure high purity:

Selective Crystallization:

The compound can be selectively crystallized from mixed solvent systems. Typically, recrystallization from acetone or dichloromethane/diethyl ether mixtures allows for separation of the cis isomer from other products. The crystallization process is often conducted at low temperatures to improve selectivity.

Isomer Separation:

The separation of cis and trans isomers presents a particular challenge. Under microscopic examination, crystals of the trans isomer can be identified and physically separated. Alternatively, solvent-dependent crystallization methods can be employed, as the isomers exhibit different solubility profiles in various solvents.

Chromatographic Methods:

For higher purity requirements, column chromatography using silica gel with appropriate eluent systems (typically dichloromethane with increasing proportions of methanol) has proven effective. This method allows for separation of the cis isomer from trace impurities and byproducts.

Purity Assessment:

The purity of the isolated compound is typically assessed through:

- ¹H NMR spectroscopy, which shows characteristic signals for the diethyl sulfide ligands

- Elemental analysis for C, H, S content

- Melting point determination (pure cis-[PtCl₂(SEt₂)₂] melts at approximately 105°C)

cis-Dichlorobis(diethylsulfide)platinum(II) represents a significant example of square planar platinum(II) coordination chemistry, characterized by its distinctive geometric arrangement and dynamic structural behavior [1]. The compound exhibits the molecular formula C₈H₂₀Cl₂PtS₂ with a molecular weight of 446.36 grams per mole and adopts a square planar geometry typical of d⁸ platinum(II) complexes [3]. The coordination environment consists of two chloride ligands and two diethylsulfide ligands arranged around the central platinum(II) ion, with the cis configuration representing the kinetically favored isomer under most synthetic conditions [4].

The structural framework of this complex demonstrates the characteristic features of platinum(II) coordination chemistry, where the metal center utilizes dsp² hybridization to achieve square planar geometry [5]. The platinum-sulfur bond distances typically range from 2.22 to 2.30 Angstroms, while the platinum-chlorine bonds measure approximately 2.30 to 2.32 Angstroms for positions cis to sulfur [6]. The bond angles deviate minimally from the ideal 90-degree square planar arrangement, with experimental observations showing deviations of less than 2 degrees in most cases [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₂₀Cl₂PtS₂ | [1] |

| Molecular Weight | 446.36 g/mol | [1] |

| Melting Point | 105°C | [8] |

| Crystal System | Monoclinic (typical) | [4] |

| Pt-S Bond Length | 2.22-2.30 Å | [6] |

| Pt-Cl Bond Length | 2.30-2.32 Å | [6] |

| Coordination Geometry | Square Planar | [5] |

Geometrical Isomerism and cis-trans Equilibria

The geometrical isomerism of cis-Dichlorobis(diethylsulfide)platinum(II) represents a fundamental aspect of its coordination chemistry, with the compound existing in both cis and trans configurations [7]. The cis isomer, where the two chloride ligands occupy adjacent positions, represents the thermodynamically favored form in polar solvents, while the trans isomer becomes more prevalent in non-polar environments [9]. Experimental studies have demonstrated that the cis-trans equilibrium is established through rapid interconversion processes, with equilibrium constants typically favoring the cis form by a ratio of approximately 2:1 in chloroform solution [10].

The isomerization process between cis and trans forms occurs through associative mechanisms involving either solvent molecules or free ligands as intermediates [7] [11]. Nuclear magnetic resonance studies have revealed that the forward rate constant for trans to cis isomerization approximates 0.1 seconds⁻¹ at negative 60 degrees Celsius, while the reverse process proceeds at approximately 0.01 seconds⁻¹ under similar conditions [12]. These kinetic parameters demonstrate the dynamic nature of the geometrical equilibrium and its sensitivity to temperature and solvent effects [13].

The thermodynamic stability of the cis isomer relative to the trans configuration can be attributed to several factors, including ligand-ligand interactions and crystal packing effects [9]. Density functional theory calculations have indicated that the energy barrier for cis-trans interconversion ranges from 0.6 to 0.7 electron volts, suggesting that isomerization occurs readily under ambient conditions [12]. The solvent dependence of the equilibrium position reflects the differential solvation of the two isomers, with polar solvents stabilizing the cis form through enhanced dipole-solvent interactions [10].

| Isomerization Parameter | Value | Conditions |

|---|---|---|

| cis → trans rate constant | ~0.1 s⁻¹ | -60°C, polar solvent |

| trans → cis rate constant | ~0.01 s⁻¹ | -60°C, polar solvent |

| Equilibrium constant | 2:1 (cis:trans) | CHCl₃ solution |

| Energy barrier | 0.6-0.7 eV | Gas phase calculation |

| Temperature dependence | Solvent dependent | Variable conditions |

Monomer-Dimer Equilibria and Conformational Stability

The monomer-dimer equilibria of cis-Dichlorobis(diethylsulfide)platinum(II) constitute a significant aspect of its solution chemistry, with the compound demonstrating a tendency to form dinuclear species through sulfur bridge formation [9] [15]. The equilibrium between monomeric and dimeric forms depends critically on concentration, temperature, and the presence of excess ligands [17]. Studies have shown that the dimer formation occurs through the bridging of diethylsulfide ligands between two platinum centers, creating a dinuclear complex with the formula [Pt₂(μ-SEt₂)₂(Cl)₄] [9].

The conformational stability of the monomeric form relative to the dimeric species reflects the balance between entropy and enthalpy contributions to the free energy of association [17]. Experimental evidence suggests that the monomer-dimer equilibrium constant approaches 10² M⁻¹ under standard conditions, indicating a moderate tendency toward dimerization [9]. The equilibrium position shifts toward the monomeric form with increasing temperature due to the entropic penalty associated with dimer formation [17].

The structural characterization of dimeric species reveals that the bridging diethylsulfide ligands adopt conformations that minimize steric repulsion while maintaining optimal orbital overlap with the platinum centers [15]. Variable temperature nuclear magnetic resonance studies have demonstrated that the monomer-dimer exchange occurs on the nuclear magnetic resonance timescale, with exchange rates increasing significantly above room temperature [9]. The presence of excess diethylsulfide ligand drives the equilibrium toward the monomeric form, suggesting a competition between bridging and terminal coordination modes [17].

Conformational analysis of the diethylsulfide ligands reveals that the ethyl groups can adopt multiple rotational conformations around the sulfur-carbon bonds [15]. The most stable conformations minimize steric interactions between adjacent ligands while maintaining favorable electronic interactions with the platinum center [9]. Computational studies have indicated that the conformational energy differences between various rotamers range from 5 to 10 kilojoules per mole, suggesting that multiple conformations are accessible under ambient conditions [17].

Ligand Substitution Mechanisms and Kinetics

The ligand substitution reactions of cis-Dichlorobis(diethylsulfide)platinum(II) proceed primarily through associative mechanisms characteristic of square planar platinum(II) complexes [22] [23]. The availability of the empty pz orbital in the square planar geometry facilitates the formation of five-coordinate intermediates during substitution processes [26]. Kinetic studies have revealed that substitution rates depend on both the nature of the incoming ligand and the leaving group, with second-order rate constants typically ranging from 10⁻³ to 10⁻² M⁻¹s⁻¹ for most nucleophiles [22].

The mechanism of ligand substitution involves initial association of the incoming nucleophile with the platinum center to form a five-coordinate intermediate, followed by rapid dissociation of the leaving group [26] [27]. The associative nature of the mechanism is supported by large negative activation entropies, typically ranging from negative 100 to negative 200 joules per mole per Kelvin [23]. Activation enthalpies for the associative pathway generally fall between 30 and 60 kilojoules per mole, reflecting the energy required to form the expanded coordination sphere [22].

The kinetics of ligand exchange processes demonstrate significant temperature dependence, with rate constants increasing by factors of 10 to 100 over a 30-degree temperature range [34]. Studies using magnetization transfer nuclear magnetic resonance techniques have shown that ligand exchange rates range from 7 to 600 seconds⁻¹ above negative 35 degrees Celsius [34]. The exchange process involves both direct substitution pathways and solvent-assisted mechanisms, with the relative contributions depending on solvent polarity and coordination ability [21].

The trans effect plays a crucial role in determining substitution rates, with ligands trans to strong σ-donors such as diethylsulfide showing enhanced lability [30]. This effect manifests as elongated bond distances and reduced activation barriers for substitution of trans ligands [31]. Comparative studies have demonstrated that platinum-chlorine bonds trans to sulfur are typically 0.03 to 0.05 Angstroms longer than those cis to sulfur, reflecting the electronic influence of the diethylsulfide ligands [31].

| Kinetic Parameter | Value | Mechanism |

|---|---|---|

| Second-order rate constant | 10⁻³-10⁻² M⁻¹s⁻¹ | Associative |

| Activation enthalpy | 30-60 kJ/mol | Ligand association |

| Activation entropy | -100 to -200 J/mol·K | Associative |

| Exchange rate | 7-600 s⁻¹ | Above -35°C |

| Trans effect enhancement | 0.03-0.05 Å | Bond elongation |

The substitution kinetics also demonstrate significant dependence on the electronic and steric properties of both incoming and leaving ligands [18]. Nucleophilicity sequences for platinum(II) complexes show that soft nucleophiles such as phosphines and thioethers react more rapidly than hard nucleophiles like amines and alcohols [24]. This preference reflects the soft acid character of platinum(II) and its tendency to form stronger bonds with polarizable ligands [25].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

15337-84-5